Benzyl Cinnamate

Description

This compound has been reported in Friesodielsia velutina and Isotachis japonica with data available.

This compound is found in cumin. This compound is isolated from various plant species. This compound is present in Sumatra and Penang benzoin, Peru and tolu balsams, main constituent of copaiba balsam. This compound is a flavouring agent.

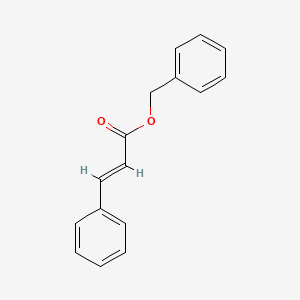

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

benzyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHOLYJTSCBCGC-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880905 | |

| Record name | 2-propenoic acid, 3-phenyl-, phenylmethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a sweet odor of balsam; Practically insoluble in water; mp = 39 deg C; [Merck Index], White to pale yellow solid | |

| Record name | Benzyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3885 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/557/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

228-230 °C @ 22 mm Hg | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

GREATER THAN 100 °C | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1:8 IN 90% ALCOHOL, Practically insol in water, propylene glycol and glycerin. Sol in alcohol, ether, oils., insoluble in water; soluble in oils, very soluble (in ethanol) | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/557/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.109 AT 15 °C, PRISMS; SADTLER REFERENCE NUMBER: 1520 (IR, PRISM); 430 (UV); 104 (NMR); DENSITY: 1.109 @ 15 °C /TRANS/ | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg @ 173.8 °C | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO PALE-YELLOW, FUSED, CRYSTALLINE SOLID, Crystals from 95% ethanol, White crystals | |

CAS No. |

103-41-3, 78277-23-3 | |

| Record name | Benzyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-propenoic acid, 3-phenyl-, phenylmethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V67O3RO97U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

39 °C, MELTING POINT: 35-36 °C /TRANS/; 30 °C /CIS/ | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Benzyl Cinnamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) cinnamate (B1238496) is an aromatic ester with a rich history in the fragrance and flavor industries, prized for its sweet, balsamic, and floral notes.[1][2] Beyond its organoleptic properties, this compound is gaining attention in the scientific community for its potential therapeutic applications, including anti-inflammatory, antibacterial, and antifungal activities.[3][4][5] This technical guide provides an in-depth overview of the chemical and physical properties of benzyl cinnamate, detailed experimental protocols for its synthesis and purification, and an exploration of its known and potential biological activities.

Chemical and Physical Properties

This compound is the ester formed from the reaction of benzyl alcohol and cinnamic acid.[4] It exists as a white to pale yellow crystalline solid at room temperature.[2][6] The trans-isomer is the more common form.[1]

Identifiers and Molecular Characteristics

| Property | Value | Reference(s) |

| IUPAC Name | benzyl (2E)-3-phenylprop-2-enoate | [6] |

| Synonyms | Cinnamein, Benzyl 3-phenylpropenoate | [6] |

| CAS Number | 103-41-3 | [2] |

| Molecular Formula | C₁₆H₁₄O₂ | [7] |

| Molecular Weight | 238.28 g/mol | [7] |

| Appearance | White to pale yellow solid | [2][6] |

| Odor | Sweet, balsamic, floral | [2] |

Physical and Chemical Constants

| Property | Value | Reference(s) |

| Melting Point | 34-37 °C | [6] |

| Boiling Point | 195-200 °C at 5 mmHg | [6] |

| Density | ~1.1 g/cm³ | [7] |

| Flash Point | >112 °C (>233.6 °F) | [8] |

| logP (o/w) | 3.8 - 4.1 | [2][7] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [6] |

| Ethanol | Soluble (125 g/L) | [6] |

| Diethyl Ether | Soluble | [1] |

| Glycerin | Insoluble | [6] |

| Propylene Glycol | Insoluble | [6] |

| Oils | Soluble | [1] |

| DMSO | 50 mg/mL | [3] |

Spectroscopic Data

¹H NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 16.0 Hz, 1H), 7.48-7.46 (m, 2H), 7.39-7.31 (m, 8H), 6.47 (d, J = 16.0 Hz, 1H), 5.23 (s, 2H).[2]

¹³C NMR Spectroscopy

-

¹³C NMR (100 MHz, CDCl₃): δ 166.56, 144.99, 135.94, 134.19, 130.18, 128.73, 128.44, 128.13, 128.09, 127.95, 117.73, 66.17.[2]

Infrared (IR) Spectroscopy

An IR spectrum for this compound is available through the NIST WebBook.[9] Key absorptions are expected for the C=O stretch of the ester, C=C stretch of the alkene and aromatic rings, and C-O stretching.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from a documented procedure.[1]

Materials:

-

Cinnamic acid (22.8 g, 1.1 mol equiv)

-

Benzyl alcohol (14.5 mL)

-

Toluene (B28343) (52 mL)

-

Concentrated sulfuric acid (0.5 mL)

-

Diethyl ether (~40 mL)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous calcium chloride

Equipment:

-

Round-bottom flask

-

Dean-Stark trap

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

-

Vacuum distillation apparatus

Procedure:

-

To a flask equipped with a 20 mL Dean-Stark trap and a condenser, add 52 mL of toluene and 0.5 mL of concentrated sulfuric acid.

-

Reflux the mixture briefly to remove any water from the toluene.

-

Cool the toluene, then add 14.5 mL of benzyl alcohol and 22.8 g of cinnamic acid.

-

Heat the mixture to reflux. The cinnamic acid will dissolve as the reaction mixture heats up.

-

Continue refluxing until water ceases to collect in the Dean-Stark trap (typically less than one hour).

-

Turn off the heat and allow the mixture to cool to room temperature, at which point the crude this compound may precipitate.

-

Add approximately 40 mL of diethyl ether to dissolve the solid.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted cinnamic acid), water, and saturated sodium chloride solution.

-

Dry the organic layer with anhydrous calcium chloride.

-

Filter off the drying agent and remove the diethyl ether and toluene by evaporation (a rotary evaporator is recommended).

-

The remaining crude product can be further purified by vacuum distillation.

References

- 1. Sciencemadness Discussion Board - Preparation of this compound (a moderate difficulty ester) - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. rsc.org [rsc.org]

- 3. This compound | Immunology/Inflammation related | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound(103-41-3) 1H NMR spectrum [chemicalbook.com]

- 7. ScenTree - this compound (CAS N° 103-41-3) [scentree.co]

- 8. researchgate.net [researchgate.net]

- 9. This compound [webbook.nist.gov]

The Natural Occurrence and Biosynthesis of Benzyl Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) cinnamate (B1238496) (C₁₆H₁₄O₂) is an aromatic ester known for its sweet, balsamic, and floral fragrance. It is a naturally occurring compound found in a variety of plant species and is a significant component of several commercially important balsams and essential oils. Beyond its use in the fragrance and flavor industries, benzyl cinnamate and the plant extracts rich in this compound are of interest to researchers for their potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction and quantification.

Natural Occurrence and Sources

This compound is predominantly found in the resins and essential oils of various plants. The most significant natural sources are balsams, which are resinous exudates from certain trees. Other plant materials and their essential oils also contain this compound, albeit often in lower concentrations.

Major Sources: Balsams and Resins

Balsams are rich natural sources of this compound, where it is a major constituent of the "cinnamein" fraction, a term for the ester components.

-

Peru Balsam (Myroxylon balsamum var. pereirae) : This is one of the most well-known sources of this compound. The balsam is a viscous, dark brown liquid exuded from the trunk of the tree after it has been wounded.

-

Tolu Balsam (Myroxylon balsamum var. balsamum) : Similar to Peru balsam, Tolu balsam is a resinous substance that contains a significant amount of this compound.[1]

-

Styrax (Benzoin) Resins : Sumatra Benzoin (Styrax benzoin) and to a lesser extent, Siam Benzoin (Styrax tonkinensis), are known to contain this compound.[2]

-

Copaiba Balsam (Copaifera spp.) : Various species of Copaifera produce an oleoresin, referred to as copaiba balsam, which is reported to contain this compound.[3]

Other Botanical Sources

This compound is also found in the essential oils of various other plants, contributing to their characteristic aromas.

-

Cabreuva Oil (Myrocarpus fastigiatus) : The essential oil obtained from the wood of the Cabreuva tree is a notable source of this compound.[4][5]

-

Ylang-Ylang Oil (Cananga odorata) : This essential oil, widely used in perfumery, contains this compound, although the concentration can vary depending on the distillation fraction.[2][6][7][8][9]

-

Cumin Seed (Cuminum cyminum) : Some sources indicate the presence of this compound in cumin.[6]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following tables summarize the reported quantitative data from various sources.

| Natural Source | Plant Part | Concentration of this compound | Reference(s) |

| Peru Balsam (Myroxylon balsamum var. pereirae) | Balsam/Resin | Up to 40% | [10] |

| Peru Balsam (Myroxylon balsamum var. pereirae) | Balsam/Resin | 50-60% of balsamic esters | [1] |

| Peru Balsam Oil | Essential Oil | 15.2% | [11] |

| Sumatra Benzoin (Styrax benzoin) | Resin | 2-4% | |

| Sumatra Benzoin (Styrax benzoin) | Resin | 3.3% | [2] |

| Tolu Balsam Extract (Myroxylon balsamum) | Resin Extract | 2.6% | [11] |

| Styrax Extract (Liquidambar styraciflua) | Resin Extract | 1% | [11] |

| Honduras Styrax Oil (Liquidambar styraciflua) | Essential Oil | 2.1% | [11] |

| Cabreuva Oil (Myrocarpus fastigiatus) | Wood Oil | 28.38-31.92% | [5] |

| Ylang-Ylang Oil (Cananga odorata) | Flower Oil | Trace amounts have been detected | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is a branch of the well-characterized phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce cinnamic acid, the direct precursor to the cinnamate moiety of this compound. The final step involves the esterification of an activated cinnamic acid derivative with benzyl alcohol, which is also derived from the phenylpropanoid pathway.

The key enzymatic step in the formation of the ester bond is catalyzed by an acyltransferase . Specifically, enzymes belonging to the BAHD family of acyltransferases, such as Alcohol Acyltransferases (AATs) or Benzoyl-CoA:Benzyl Alcohol Benzoyltransferases (BEBTs) , are responsible for this reaction.[1][12][13][14][15] While the precise enzyme for this compound synthesis has not been definitively isolated and characterized from all source plants, the mechanism is understood to involve the transfer of an acyl group from a CoA-ester to an alcohol.

The proposed biosynthetic pathway is as follows:

-

Formation of Cinnamic Acid : L-phenylalanine is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

-

Activation of Cinnamic Acid : Cinnamic acid is then activated to its CoA thioester, cinnamoyl-CoA , by a Cinnamate:CoA Ligase (CNL) or a related enzyme.

-

Formation of Benzyl Alcohol : Benzaldehyde, also derived from the phenylpropanoid pathway, is reduced to benzyl alcohol.

-

Esterification : An Alcohol Acyltransferase (AAT) or a BEBT-like enzyme catalyzes the transfer of the cinnamoyl group from cinnamoyl-CoA to benzyl alcohol, forming this compound and releasing Coenzyme A.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The extraction, identification, and quantification of this compound from natural sources typically involve solvent extraction followed by chromatographic and spectrometric analysis.

Extraction of this compound from Balsams and Resins

Objective : To extract the organic constituents, including this compound, from a resinous plant matrix.

Materials :

-

Balsam or resin sample (e.g., Peru balsam)

-

Ethanol (B145695) (95% or absolute)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filter paper

Procedure :

-

Weigh a known amount of the balsam or resin (e.g., 1-5 g) into a flask.

-

Add a suitable solvent, such as ethanol, to dissolve the sample. Use approximately 10-20 mL of solvent per gram of sample.

-

Stir or sonicate the mixture for 30-60 minutes to ensure complete dissolution.

-

Filter the solution to remove any insoluble material.

-

The resulting ethanolic extract can be directly analyzed or further partitioned. For further purification, the ethanol can be removed under reduced pressure using a rotary evaporator.

-

The residue can then be redissolved in a less polar solvent like dichloromethane or hexane for further chromatographic analysis.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective : To identify and quantify this compound in the prepared extract.

Instrumentation :

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Reagents :

-

Helium (carrier gas)

-

This compound analytical standard

-

Solvent for dilution (e.g., ethanol, hexane)

Procedure :

-

Sample Preparation : Prepare a dilution of the extract in a suitable solvent to a concentration within the calibrated range of the instrument.

-

Instrumental Conditions :

-

Injector Temperature : 250 °C

-

Oven Temperature Program : Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line Temperature : 280 °C

-

Ion Source Temperature : 230 °C

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 450.

-

-

Analysis : Inject 1 µL of the prepared sample into the GC-MS system.

-

Identification : Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST) or an authentic standard.

-

Quantification : Prepare a calibration curve using a series of known concentrations of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective : To separate and quantify this compound in the plant extract.

Instrumentation :

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm)

Reagents :

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

This compound analytical standard

Procedure :

-

Sample Preparation : Dilute the extract in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions :

-

Mobile Phase : A gradient elution is often used. For example, a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a higher proportion of water and gradually increase the proportion of acetonitrile. A typical gradient could be: 0-2 min, 25% B; 2-15 min, 25-95% B; 15-20 min, 95% B.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection : UV detection at 278 nm.

-

Injection Volume : 10-20 µL.

-

-

Analysis : Inject the prepared sample into the HPLC system.

-

Identification : Identify the this compound peak by comparing its retention time with that of an authentic standard.

-

Quantification : Prepare a calibration curve from a series of known concentrations of the this compound standard. Determine the concentration in the sample from its peak area using the calibration curve.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring ester with a significant presence in various balsams and essential oils. Its biosynthesis is intricately linked to the phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. The detailed understanding of its natural sources and the availability of robust analytical methods for its quantification are crucial for quality control in the fragrance and flavor industries, as well as for further research into its potential pharmacological applications. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working with this valuable natural compound.

References

- 1. Alcohol acyl transferase 1 links two distinct volatile pathways that produce esters and phenylpropenes in apple fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. cabreuva wood oil [thegoodscentscompany.com]

- 5. Typical G.C. analysis [thegoodscentscompany.com]

- 6. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 7. bewit.love [bewit.love]

- 8. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]

- 9. bmvfragrances.com [bmvfragrances.com]

- 10. Generation of phenylpropanoid pathway-derived volatiles in transgenic plants: rose alcohol acetyltransferase produces phenylethyl acetate and benzyl acetate in petunia flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzyl alcohol O-benzoyltransferase - Wikipedia [en.wikipedia.org]

- 14. uniprot.org [uniprot.org]

- 15. uniprot.org [uniprot.org]

The Solubility of Benzyl Cinnamate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl (B1604629) cinnamate (B1238496) in various organic solvents. The information is tailored for professionals in research, science, and drug development who require precise and reliable solubility data for formulation, purification, and analytical applications. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of the methodologies.

Quantitative Solubility Data

The solubility of benzyl cinnamate has been experimentally determined in a range of organic solvents. The following tables summarize the mole fraction solubility (

x1Table 1: Mole Fraction Solubility (

x1 | Temperature (K) | Methanol | Ethanol (B145695) | Propan-2-ol | Butan-1-ol | Ethyl Acetate | Acetonitrile |

| 278.15 | 0.0189 | 0.0278 | 0.0261 | 0.0253 | 0.1041 | 0.0612 |

| 283.15 | 0.0237 | 0.0345 | 0.0325 | 0.0315 | 0.1253 | 0.0741 |

| 288.15 | 0.0295 | 0.0426 | 0.0401 | 0.0389 | 0.1498 | 0.0892 |

| 293.15 | 0.0366 | 0.0525 | 0.0495 | 0.0479 | 0.1782 | 0.1069 |

| 298.15 | 0.0453 | 0.0646 | 0.0609 | 0.0589 | 0.2111 | 0.1278 |

| 303.15 | 0.0561 | 0.0794 | 0.0749 | 0.0724 | 0.2492 | 0.1524 |

| 308.15 | 0.0692 | 0.0976 | 0.0921 | 0.0889 | 0.2933 | 0.1813 |

| 313.15 | 0.0853 | 0.1198 | 0.1132 | 0.1092 | 0.3442 | 0.2154 |

| 318.15 | 0.1049 | 0.1469 | 0.1388 | 0.1339 | 0.4029 | 0.2555 |

Table 2: Solubility of this compound in g/100g of Solvent at Different Temperatures (°C)

| Temperature (°C) | Methanol | Ethanol | Propan-2-ol | Butan-1-ol | Ethyl Acetate | Acetonitrile |

| 5.00 | 14.71 | 15.35 | 11.23 | 9.17 | 30.82 | 38.08 |

| 10.00 | 18.84 | 19.52 | 14.30 | 11.66 | 38.16 | 47.93 |

| 15.00 | 23.86 | 24.57 | 17.97 | 14.66 | 46.85 | 59.84 |

| 20.00 | 30.01 | 30.76 | 22.48 | 18.37 | 57.29 | 74.40 |

| 25.00 | 37.64 | 38.48 | 28.12 | 22.99 | 69.97 | 92.52 |

| 30.00 | 47.21 | 48.24 | 35.29 | 28.85 | 85.61 | 115.42 |

| 35.00 | 59.35 | 60.62 | 44.49 | 36.38 | 105.15 | 144.75 |

| 40.00 | 74.88 | 76.47 | 56.36 | 46.13 | 129.83 | 182.81 |

| 45.00 | 94.81 | 96.81 | 71.74 | 58.82 | 161.40 | 232.88 |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for reliable data. Below are detailed methodologies for two common and effective experimental techniques.

Combined Gravimetric and Laser Monitoring Method

This modern approach offers high accuracy and is particularly useful for generating solubility data across a range of temperatures.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed glass vessel.

-

Equilibration: The vessel is placed in a jacketed container connected to a programmable thermostat. The solution is continuously stirred using a magnetic stirrer to ensure homogeneity. The temperature is precisely controlled and incrementally increased.

-

Laser Monitoring: A laser beam is passed through the solution. The intensity of the transmitted light is continuously monitored by a detector. As the temperature increases, more solute dissolves, and the light transmission increases.

-

Saturation Point Determination: The saturation point at a given temperature is identified as the point where the laser signal intensity stabilizes, indicating that no more solute is dissolving.

-

Gravimetric Analysis: Once the experiment across the desired temperature range is complete, the vessel is allowed to cool, and the undissolved solute is separated by filtration. The solid residue is dried and weighed. The amount of dissolved solute is then calculated by subtracting the mass of the undissolved solute from the initial mass.

-

Data Calculation: The mole fraction solubility (

) is calculated using the masses and molar masses of the solute and solvent.x1

Standard Shake-Flask Gravimetric Method

The shake-flask method is a traditional and widely accepted technique for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume or mass of the desired organic solvent.

-

Equilibration: The vials are securely sealed and placed in a constant-temperature shaker bath. The samples are agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and liquid phases is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed in the temperature-controlled bath to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The withdrawn sample is immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved microparticles.

-

Gravimetric Analysis: A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Final Weighing and Calculation: The container with the dried residue (dissolved this compound) is weighed. The mass of the dissolved solute is determined by the difference in weight. The solubility is then expressed in the desired units (e.g., g/100g of solvent).

Visualization of Experimental Workflows

To further elucidate the experimental processes, the following diagrams, created using the DOT language, illustrate the logical flow of each methodology.

Caption: Workflow for the Combined Gravimetric and Laser Monitoring Method.

Caption: Workflow for the Standard Shake-Flask Gravimetric Method.

References

Spectroscopic Profile of Benzyl Cinnamate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl (B1604629) cinnamate (B1238496), a compound of interest in various scientific and commercial fields, including perfumery and pharmaceuticals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For benzyl cinnamate, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions, corresponding to the protons of the benzyl and cinnamoyl moieties.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.72 | d | 1H | Vinylic H (α to C=O) | 16.0 |

| 7.48-7.46 | m | 2H | Aromatic H (Cinnamoyl) | |

| 7.39-7.31 | m | 8H | Aromatic H (Benzyl & Cinnamoyl) | |

| 6.47 | d | 1H | Vinylic H (β to C=O) | 16.0 |

| 5.23 | s | 2H | Methylene H (-CH₂-) |

Data obtained in CDCl₃ at 400 MHz.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.56 | Carbonyl C (C=O) |

| 144.99 | Vinylic C (α to Phenyl) |

| 135.94 | Aromatic C (Quaternary - Benzyl) |

| 134.19 | Aromatic C (Quaternary - Cinnamoyl) |

| 130.18 | Aromatic CH |

| 128.73 | Aromatic CH |

| 128.44 | Aromatic CH |

| 128.13 | Aromatic CH |

| 128.09 | Aromatic CH |

| 127.95 | Aromatic CH |

| 117.73 | Vinylic C (β to Phenyl) |

| 66.17 | Methylene C (-CH₂-) |

Data obtained in CDCl₃ at 100 MHz.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an ester like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a high-purity solvent is crucial to avoid extraneous signals.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected to obtain a clear and accurate representation of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1715-1730 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1635 | Medium | C=C stretch (alkene) |

| ~1300-1000 | Strong | C-O stretch |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

Note: The exact frequencies can vary slightly depending on the sampling method.

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid compound like this compound is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

-

Sample Spectrum: Apply pressure to the sample using a press to ensure good contact with the crystal. Record the IR spectrum of the sample. The instrument measures the absorption of infrared radiation at different frequencies.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 238 | [M]⁺ (Molecular Ion) |

| 131 | [C₆H₅CH=CHCO]⁺ (Cinnamoyl cation) |

| 103 | [C₆H₅CH=CH]⁺ |

| 91 | [C₆H₅CH₂]⁺ (Benzyl cation/Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The high temperature of the inlet vaporizes the sample.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualization of Spectroscopic Workflow and Structural Confirmation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for confirming the structure of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Logic of structural confirmation.

References

The Biological Activities of Benzyl Cinnamate: A Technical Guide for Researchers

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) cinnamate (B1238496), the ester derived from cinnamic acid and benzyl alcohol, is a naturally occurring compound found in various plants and balsams. Traditionally used in the fragrance and flavor industries, recent scientific interest has shifted towards its potential pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into the biological activities of benzyl cinnamate, with a focus on its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Antimicrobial Activity

This compound has demonstrated notable activity against a range of pathogenic microorganisms, particularly Gram-positive bacteria. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible microbial growth.

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the MIC values for this compound against various bacterial and fungal strains as reported in the literature.

| Microorganism | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC-35903 | 537.81 | 128.1 | [1][2] |

| Staphylococcus epidermidis | ATCC-12228 | 537.81 | 128.1 | [1][2] |

| Pseudomonas aeruginosa | ATCC-25853 | 1075.63 | 256.3 | [1][2] |

| Candida albicans | ATCC-76485 | >2151.26 | >512.6 | [2] |

| Candida tropicalis | ATCC-13803 | >2151.26 | >512.6 | [2] |

| Candida glabrata | ATCC-90030 | >2151.26 | >512.6 | [2] |

Note: A lower MIC value indicates higher antimicrobial potency.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to a 0.5 McFarland standard

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Visualizing the Experimental Workflow

Caption: Workflow for Broth Microdilution MIC Determination.

Antioxidant Activity

The antioxidant potential of this compound has been investigated, although data is limited. Antioxidant activity is often assessed by the compound's ability to scavenge synthetic free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Data Presentation: Antioxidant and Toxicity Data for this compound

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging | IC₅₀ | 149.8 mg/mL | [3] |

| Acute Toxicity (Artemia salina) | LD₅₀ | 0.07 µg/mL | [3] |

Note: The reported IC₅₀ value for DPPH scavenging is high, suggesting low antioxidant activity compared to standards like ascorbic acid. The LD₅₀ value indicates significant toxicity in the Artemia salina bioassay.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

96-well microtiter plate or spectrophotometer cuvettes

-

Spectrophotometer or plate reader capable of measuring absorbance at ~517 nm

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound in the same solvent.

-

Reaction: In a 96-well plate or cuvettes, mix a volume of each this compound dilution with a fixed volume of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A blank containing only the solvent and DPPH is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

Visualizing the Experimental Workflow

References

Benzyl Cinnamate as a Potential Antifungal Agent Against Candida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida species represent a significant and growing threat to public health, causing a spectrum of infections from superficial to life-threatening systemic candidiasis. The emergence of drug-resistant strains necessitates the exploration of novel antifungal agents. This technical guide provides a comprehensive overview of the current scientific understanding of the antifungal properties of benzyl (B1604629) cinnamate (B1238496) against Candida species. While research on this specific compound is still emerging, this document synthesizes the available quantitative data, outlines relevant experimental protocols, and explores potential mechanisms of action based on studies of related cinnamic acid derivatives. Gaps in the current knowledge are highlighted to guide future research in this promising area of antifungal drug discovery.

Introduction

Benzyl cinnamate, an ester derived from cinnamic acid and benzyl alcohol, is a naturally occurring compound found in various plants. It is utilized in the food and fragrance industries and has been noted for its antimicrobial properties.[1] This guide focuses on its potential as an antifungal agent, specifically against pathogenic Candida yeasts.

Antifungal Activity of this compound

Quantitative data on the antifungal activity of this compound against Candida species is limited. However, one study provides Minimum Inhibitory Concentration (MIC) values for this compound against several Candida species, as detailed in Table 1. For context and to facilitate a discussion on structure-activity relationships, MIC values for other cinnamate esters from the same study are also included.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamate Esters Against Candida Species [2][3]

| Compound | C. albicans (ATCC 76485) MIC (µg/mL) | C. tropicalis (ATCC 13803) MIC (µg/mL) | C. glabrata (ATCC 90030) MIC (µg/mL) |

| This compound | 256.3 | 512.6 | 512.6 |

| Methyl Cinnamate | 128 | 128 | 128 |

| Ethyl Cinnamate | 126.5 | 126.5 | 126.5 |

| Propyl Cinnamate | 128.9 | 128.9 | 128.9 |

| Butyl Cinnamate | 120.5 | 120.5 | 120.5 |

| Decyl Cinnamate | 320.6 | 320.6 | 320.6 |

Note: MIC values were converted from µM to µg/mL for this compound (Molar Mass: 238.28 g/mol ). The original study indicated that this compound showed reduced activity compared to some other cinnamates.[3]

Potential Mechanisms of Action

The precise mechanism of action of this compound against Candida has not been elucidated. However, studies on related cinnamic acid derivatives suggest potential targets:

-

Disruption of the Fungal Cell Wall: Cinnamic acid derivatives have been shown to interfere with the integrity of the fungal cell wall.[4] This could involve the inhibition of key enzymes responsible for cell wall synthesis or direct interaction with cell wall components.

-

Interaction with Ergosterol (B1671047): Ergosterol is a vital component of the fungal cell membrane. Some cinnamate esters have been found to interact with ergosterol, leading to membrane disruption and increased permeability.[4] This is a common mechanism for many established antifungal drugs.

Further research is required to determine if this compound specifically targets these pathways in Candida.

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the antifungal properties of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Assay (CLSI M27-A3)

This method is the standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Experimental Workflow:

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

-

Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar (B569324) for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared Candida suspension. The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to a drug-free control well.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

Experimental Workflow:

Caption: Workflow for determining the Minimum Fungicidal Concentration.

Detailed Steps:

-

Following the determination of the MIC, an aliquot from each well showing no visible growth is subcultured onto a Sabouraud Dextrose Agar plate.

-

The plates are incubated at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of the antifungal agent from which no colonies grow on the agar plate.

Candida Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of Candida biofilms.

Experimental Workflow:

Caption: Workflow for the Candida biofilm inhibition assay.

Detailed Steps:

-

A standardized suspension of Candida is added to the wells of a microtiter plate.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated for 24-48 hours to allow for biofilm formation.

-

After incubation, the wells are washed to remove non-adherent (planktonic) cells.

-

The remaining biofilm can be quantified in two ways:

-

Crystal Violet Staining: The biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to determine the biofilm biomass.

-

XTT Reduction Assay: The metabolic activity of the biofilm is measured using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay, where a color change indicates viable cells.

-

Areas for Future Research

The current body of literature on the antifungal properties of this compound against Candida is limited. To fully assess its potential as a therapeutic agent, further research is crucial in the following areas:

-

Expanded Antifungal Spectrum: Determination of MIC and MFC values against a broader range of clinical Candida isolates, including fluconazole-resistant strains.

-

Mechanism of Action Studies: Detailed investigations into the specific molecular targets of this compound in Candida, including its effects on the cell wall, cell membrane, and ergosterol biosynthesis.

-

Biofilm Eradication Potential: Evaluation of the ability of this compound to eradicate pre-formed Candida biofilms.

-

Induction of Apoptosis: Investigating whether this compound can induce programmed cell death in Candida cells.

-

Synergistic Effects: Assessing the potential for synergistic or additive effects when this compound is combined with existing antifungal drugs, such as fluconazole.

-

Signaling Pathway Analysis: Identifying any Candida signaling pathways that are modulated by this compound treatment.

Conclusion

This compound presents an interesting starting point for the development of new antifungal therapies against Candida infections. While preliminary data suggests modest activity, its natural origin and established use in other industries make it a compound of interest. The detailed experimental protocols and highlighted areas for future research provided in this guide are intended to facilitate and encourage further investigation into the full potential of this compound and related compounds in the fight against pathogenic Candida species.

References

In Vitro Cytotoxicity of Benzyl Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) cinnamate (B1238496), the ester of benzyl alcohol and cinnamic acid, is a compound that has garnered interest for its potential biological activities. While extensively used in the fragrance industry, its cytotoxic properties against cancer cells are an emerging area of investigation. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of benzyl cinnamate, drawing upon available data for the compound and its structural analogs, cinnamic acid derivatives. This document details quantitative cytotoxicity data, experimental protocols for its assessment, and the potential signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

Direct quantitative in vitro cytotoxicity data for this compound against human cancer cell lines is limited in publicly available literature. However, studies on closely related cinnamic acid derivatives and other benzyl compounds provide valuable insights into its potential efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various cinnamate and benzyl derivatives against several cancer cell lines.

Table 1: Cytotoxicity of Cinnamic Acid Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast Cancer) | ~3.2 µM | [1] |

| Cinnamic Acid | HT-144 (Human Melanoma) | 2.4 mM | [2] |

| Various Cinnamic Acid Esters and Amides | HeLa, K562, Fem-x, MCF-7 | 42 - 166 µM | [2] |

| 2-methyl cinnamide | C8161 and A375 M (Malignant Melanoma) | 12.5 µg/ml | [3] |

| Phenyl amide cinnamate | MCF-7 (Breast Cancer) | > 90% inhibition at 40 µg/ml | [3] |

| (2E)-3, 6, 8-Tribromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamate | HepG2 (Liver Cancer) | 13.14 μM | [4] |

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon Carcinoma) | 16.2 µM |

Table 2: Cytotoxicity of Glucopyranosyl-Conjugated Benzyl Derivatives against HCT-116 and 293T Cell Lines [5]

| Compound | R Group | IC50 (µM) on HCT-116 | IC50 (µM) on 293T | Selectivity Index (SI) |

| 8b | H | 18.3 ± 2.1 | 35.6 ± 3.5 | 1.9 |

| 8d | 4-OCH3 | 15.2 ± 1.5 | 85.3 ± 7.9 | 5.6 |

| 8e | 4-F | 22.8 ± 2.5 | 58.9 ± 5.1 | 2.6 |

| 8f | 4-Cl | 28.7 ± 3.1 | 65.4 ± 6.2 | 2.3 |

| 8g | 4-Br | 35.6 ± 3.9 | 78.2 ± 8.1 | 2.2 |

| 8h | 4-I | 41.2 ± 4.5 | 92.5 ± 9.8 | 2.2 |

Note: It is important to emphasize that the data in these tables are for derivatives of this compound and not the compound itself, except where specified. This information is provided to give a contextual understanding of the potential cytotoxicity of this class of compounds.

A study on the toxicity of this compound against the brine shrimp Artemia salina reported a lethal dose (LD50) of 0.07 μg/mL, suggesting a potential for cytotoxic activity against human tumor cells that warrants further investigation.[6]

Experimental Protocols

The assessment of in vitro cytotoxicity is crucial for determining the potential of a compound as a therapeutic agent. The following are detailed methodologies for common assays used to evaluate cell viability and cytotoxicity, which can be applied to this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO.[7] Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader. The IC50 value can then be calculated from the dose-response curve.[7]

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a similar colorimetric method that uses a tetrazolium salt that is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.[5]

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours).[5]

-

MTS Reagent Addition: Add 20 µL of MTS solution to each well.

-

Incubation: Incubate for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

Signaling Pathways in this compound-Induced Cytotoxicity

While the precise signaling pathways modulated by this compound are not yet fully elucidated, studies on cinnamic acid and its derivatives suggest several potential mechanisms through which it may exert its cytotoxic effects. The induction of apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Mitochondrial-Mediated Apoptosis

A likely pathway for cinnamate-induced cytotoxicity involves the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the following key events:

-

Induction of Oxidative Stress: The compound may lead to an increase in intracellular reactive oxygen species (ROS).

-

Disruption of Mitochondrial Membrane Potential: Increased ROS can lead to the loss of the mitochondrial membrane potential (ΔΨm).

-

Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

-

Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Conclusion

The available evidence, primarily from related cinnamic acid and benzyl derivatives, suggests that this compound holds promise as a cytotoxic agent against cancer cells. The induction of apoptosis through the mitochondrial pathway is a plausible mechanism of action. However, further direct investigations are imperative to establish the specific IC50 values of this compound against a panel of human cancer cell lines and to definitively elucidate the molecular signaling pathways it modulates. The experimental protocols and potential mechanisms outlined in this guide provide a solid framework for researchers to undertake such studies and to further explore the therapeutic potential of this compound in oncology.

References

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. japsonline.com [japsonline.com]

- 4. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Production of this compound by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Photoprotective Potential of Benzyl Cinnamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical analysis of the photoprotective properties of benzyl (B1604629) cinnamate (B1238496) and its derivatives. It explores their mechanisms of action, summarizes key quantitative data, details relevant experimental methodologies, and discusses their broader potential in dermatological and cosmetic formulations.

Introduction: The Need for Effective Photoprotection

Ultraviolet (UV) radiation from the sun, primarily categorized into UVA (320–400 nm) and UVB (290–320 nm), is a major environmental factor contributing to skin damage.[1][2] Chronic exposure can lead to photoaging, characterized by wrinkles and hyperpigmentation, and more severe outcomes like DNA damage and skin cancer.[1][2] Sunscreens are a primary defense, utilizing physical (inorganic) filters that scatter UV light and chemical (organic) filters that absorb it.[2][3]

Cinnamate derivatives are a prominent class of organic UV filters, widely recognized for their efficacy in the UVB range.[1][4] Compounds like octyl methoxycinnamate are staples in commercial sunscreens.[4][5] Benzyl cinnamate, an ester of benzyl alcohol and cinnamic acid, and its related derivatives, serve as a focal point for developing novel photoprotective agents, owing to their UV-absorbing properties and additional biological activities.[2][6][7] This guide delves into the scientific underpinnings of their function and potential.

Core Mechanism of Photoprotection

The primary photoprotective action of cinnamate derivatives is their ability to absorb high-energy UV photons. This process involves the excitation of electrons to higher energy states. To be effective and stable, the molecule must then dissipate this absorbed energy harmlessly.

UV Absorption and Energy Dissipation

The core structure of cinnamates, featuring an aromatic ring conjugated with a double bond and an ester group, is an efficient chromophore for UVB and, to some extent, UVA radiation.[8] Upon absorbing a UV photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The key to their function as UV filters is the ability to rapidly and efficiently return to the ground state without undergoing harmful chemical reactions or generating reactive oxygen species (ROS).

A primary mechanism for this energy dissipation is photoisomerization . The trans-isomer, which is typically the more stable and commercially used form, can convert to the cis-isomer upon UV exposure.[4] This structural change provides a pathway for the molecule to release the absorbed energy. However, this process can sometimes result in a cis-isomer that absorbs less UV light, potentially reducing the overall efficacy over time.[4] Computational studies on derivatives like p-methoxy methylcinnamate (p-MMC) have shown that this photoisomerization-induced decay is a dominant relaxation channel, contributing significantly to its photoprotective efficiency.[9]

Antioxidant and Anti-Photoaging Pathways

Beyond direct UV absorption, certain cinnamate derivatives exhibit secondary protective mechanisms against the downstream effects of UV radiation. UV exposure is a known inducer of oxidative stress through the generation of ROS. These ROS can activate signaling pathways that lead to the degradation of the extracellular matrix, a hallmark of photoaging.[4]

-

Inhibition of Matrix Metalloproteinases (MMPs) : Studies have shown that cinnamic acid derivatives can suppress the UV-induced activation of activator protein-1 (AP-1), a transcription factor that upregulates the expression of MMPs like MMP-1 and MMP-3.[10] These enzymes are responsible for breaking down collagen, leading to wrinkles and loss of skin integrity.[10][11] By inhibiting MMPs, these compounds help preserve the skin's structural framework.[10][11]

-

Activation of the Nrf2 Pathway : Some cinnamic acid derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] Nrf2 is a master regulator of the antioxidant response, inducing the expression of protective genes like heme oxygenase-1 (HO-1). This cellular defense mechanism helps to neutralize ROS and mitigate oxidative damage.[10]

The diagram below illustrates the dual-action potential of these derivatives in mitigating UV-induced skin damage.

Caption: Dual photoprotective pathways of cinnamate derivatives.

Quantitative Data: Photoprotective Efficacy

The Sun Protection Factor (SPF) is the standard measure of a sunscreen's effectiveness against UVB radiation. The following table summarizes in vitro SPF data for common cinnamate-based UV filters and combinations, providing a comparative overview of their efficacy.

| Compound / Formulation | Concentration (%) | In Vitro SPF (Mean ± SD) | Comments | Reference(s) |

| Ethylhexyl Methoxycinnamate (EMC) | 5% | 10.05 | In a standardized solution. | [12] |

| Ethylhexyl Methoxycinnamate (EMC) | 10% | 16.22 | In a standardized solution. | [12] |

| Benzophenone-3 (BP3) + EMC | 5% each | 13.81 | Demonstrates synergy between filters. | [12] |

| Benzophenone-3 (BP3) + EMC | 10% each | 26.16 | Higher concentration shows increased synergy. | [12] |

| Rutin + Benzophenone | 0.1% + 6.0% | 33.3 ± 2.89 | Natural flavonoids can boost synthetic filter SPF. | [2] |

| ZnO Nanoaggregates + EMC + BMDBM | - | ~285 | Significant synergistic SPF increase (~990%). | [13] |

Note: In vitro SPF values can vary based on the experimental protocol, substrate, and formulation base. These values are for comparative purposes.

Experimental Protocols

Reproducible and standardized methodologies are critical for evaluating the photoprotective potential of new compounds.

In Vitro SPF Determination

In vitro methods are widely used for screening and quality control as they are rapid, cost-effective, and avoid ethical concerns associated with human testing.[12]

Protocol 1: Substrate-Based UV Transmittance Analysis

This is the most common approach, mimicking the application of sunscreen on skin.

-

Substrate Preparation : A synthetic substrate, such as sand-blasted polymethylmethacrylate (PMMA) plates or 3M Transpore® tape, is used.[14][15] PMMA plates are often preferred for their reproducible roughness.[15]

-

Sample Application : A precise amount of the test formulation (typically 1.2 to 2.0 mg/cm²) is applied to the substrate.[12][14] The product is spread evenly to create a homogenous film, often with a gloved finger or dedicated spreading tool.[14]

-

Settling Time : The prepared plate is allowed to rest for approximately 15 minutes to allow the film to stabilize and for any volatile components to evaporate.[14]

-

UV Transmittance Measurement : The plate is placed in a UV transmittance analyzer or a spectrophotometer equipped with an integrating sphere. The amount of UV radiation transmitted through the film is measured at defined intervals (e.g., every 1-5 nm) across the UVA and UVB spectrum (290–400 nm).[16][17]

-

SPF Calculation : The SPF value is calculated from the transmittance data using a standardized equation that integrates the erythemal action spectrum (the skin's sensitivity to different wavelengths) and the solar simulator's spectral irradiance.[17]

Caption: Standard workflow for substrate-based in vitro SPF testing.

Protocol 2: Spectrophotometric Analysis of Dilute Solutions (Mansur Method)

This method provides a rapid estimation of SPF based on the absorption characteristics of the active ingredients.

-

Solution Preparation : The sunscreen product or active ingredient is dissolved in a suitable solvent like ethanol (B145695) or isopropanol (B130326) to a known concentration (e.g., 0.2 mg/mL).[2]

-

Spectrophotometric Reading : The absorbance of the solution is measured in a UV spectrophotometer at 5 nm intervals between 290 nm and 320 nm using a quartz cuvette.[2]

-

SPF Calculation : The SPF is calculated using the Mansur equation:[1][2] SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) from 290 to 320 nm Where:

-

CF = Correction Factor (10)

-

EE(λ) = Erythemal effect spectrum at wavelength λ

-

I(λ) = Solar intensity spectrum at wavelength λ

-

Abs(λ) = Absorbance of the solution at wavelength λ

-

In Vivo Photoaging Studies

Animal models are used to assess the anti-photoaging effects of compounds under physiological conditions.

-

Animal Model : Hairless mice (e.g., Crl:SKH1-Hrhr) are commonly used as their skin responds to UV radiation in a manner similar to human skin.[11]

-

UVB Irradiation : Mice are exposed to a controlled dose of UVB radiation daily or several times a week for a period of several weeks to induce photoaging.[10]

-

Topical Application : The test compound (e.g., a this compound derivative in a suitable vehicle) is applied topically to the dorsal skin of the mice before or after UV exposure.[10][11]

-

Evaluation : At the end of the study period, skin replicas may be taken to analyze wrinkle formation. Skin biopsies are collected for histological analysis (e.g., collagen staining) and biochemical assays (e.g., Western blot or zymography) to measure the expression levels of MMP-1, MMP-3, and type I procollagen.[10][11]

Antioxidant Activity Assays

These assays quantify the ability of a compound to neutralize free radicals.

-

DPPH Radical Scavenging Assay : This is a common and straightforward method.[18]

-

A solution of the stable free radical 2,2-diphenyl-1-picryl-hydrazyl (DPPH) in a solvent like methanol (B129727) is prepared. This solution has a deep violet color.

-

The test compound is added to the DPPH solution.

-

If the compound has antioxidant activity, it will donate a hydrogen atom to the DPPH radical, neutralizing it and causing the solution to lose its color.

-

The change in absorbance is measured with a spectrophotometer, and the concentration of the compound required to inhibit 50% of the DPPH radicals (IC₅₀) is calculated.[18]

-

Safety and Regulatory Considerations

While effective, the safety of any cosmetic ingredient is paramount. This compound is used as a fragrance and flavoring agent and is generally recognized as safe (GRAS) for its use in food.[19] However, it is also known as a potential skin sensitizer.[20] The International Fragrance Association (IFRA) restricts its concentration in leave-on and rinse-off cosmetic products to mitigate the risk of allergic reactions.[19][21] Safety assessments have found that this compound is not expected to be genotoxic.[22] Some widely used cinnamate derivatives, such as octyl methoxycinnamate, have been noted for their potential to produce ROS and penetrate the skin upon UV exposure, highlighting the need for careful formulation and photostability testing.[4]

Conclusion and Future Directions